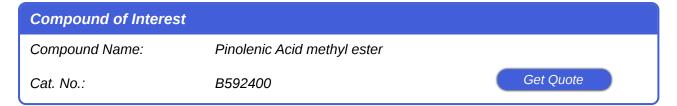


# Pinolenic Acid Methyl Ester: A Technical Guide for Researchers

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CAS Number: 38406-57-4

This technical guide provides an in-depth overview of **Pinolenic acid methyl ester**, a polyunsaturated fatty acid methyl ester of significant interest to researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, analytical methods, and biological activities, with a focus on its anti-inflammatory and lipid-lowering effects.

# **Chemical and Physical Properties**

**Pinolenic acid methyl ester** is the methyl ester form of pinolenic acid, a C18:3 fatty acid with a unique non-methylene-interrupted double bond structure (cis-5, cis-9, cis-12). Its chemical and physical properties are summarized in the table below.



Property	Value
CAS Number	38406-57-4
Molecular Formula	C19H32O2
Molecular Weight	292.5 g/mol
Synonyms	Methyl (5Z,9Z,12Z)-octadecatrienoate, Methyl pinolenate
Appearance	Not specified in provided results
Solubility	Not specified in provided results

# **Synthesis of Pinolenic Acid Methyl Ester**

**Pinolenic acid methyl ester** is typically synthesized from pine nut oil, which is a rich source of pinolenic acid. The primary methods of synthesis are enzymatic and chemical transesterification.

### **Enzymatic Synthesis**

Enzymatic synthesis offers a mild and selective method for producing **pinolenic acid methyl ester**. Lipases are commonly used as biocatalysts for the transesterification of triglycerides in pine nut oil with methanol.

Experimental Protocol: Lipase-Catalyzed Transesterification

- Materials: Pine nut oil, Methanol, Immobilized Lipase (e.g., from Candida antarctica),
   Hexane (or other suitable solvent), Anhydrous sodium sulfate.
- Reaction Setup: In a temperature-controlled reactor, combine pine nut oil and methanol. The molar ratio of methanol to oil is a critical parameter and should be optimized.
- Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically expressed as a weight percentage of the oil.
- Reaction Conditions: Maintain the reaction at a specific temperature with continuous stirring for a set duration. Optimal conditions can vary depending on the specific lipase used.



- Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the conversion to methyl esters using Gas Chromatography (GC).
- Product Isolation: After the reaction reaches completion, separate the enzyme from the reaction mixture by filtration. The glycerol phase is separated by centrifugation or gravity.
- Purification: The methyl ester phase is washed with water to remove any residual glycerol and methanol. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the purified **pinolenic acid methyl ester**.

Parameter	Optimized Value	Reference
Enzyme	Lipozyme 435 (Candida antarctica)	[1]
Reactants	Pine nut oil and ethanol	[1]
Temperature	60°C	[1]
Vacuum	50 mmHg	[1]
Reaction Time	12 hours	[1]
Conversion	~95% Triacylglycerol conversion	[1]

## **Chemical Synthesis**

Chemical synthesis via transesterification is a common industrial method. This process typically uses an acid or base catalyst.

Experimental Protocol: Base-Catalyzed Transesterification

- Materials: Pine nut oil, Methanol, Sodium methoxide (or other base catalyst), Hexane,
   Saturated sodium chloride solution.
- Reaction Setup: Dissolve pine nut oil in methanol in a round-bottom flask equipped with a reflux condenser.
- Catalyst Addition: Add the base catalyst to the mixture.



- Reaction: Reflux the mixture for a specified period, typically 1-2 hours.
- Work-up: After cooling, add a saturated solution of sodium chloride and hexane. Shake the mixture and allow the layers to separate.
- Purification: Collect the upper hexane layer containing the fatty acid methyl esters. Wash the
  organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced
  pressure to obtain the crude product. Further purification can be achieved by
  chromatography if necessary.

# **Analytical Characterization**

Gas chromatography (GC) is the most common analytical technique for the quantification and identification of **pinolenic acid methyl ester**. Prior to analysis, fatty acids in a sample are typically converted to their methyl esters (FAMEs).

Experimental Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis[2]

- Saponification: To a sample containing pinolenic acid (e.g., lipid extract), add 0.5 M
   methanolic sodium hydroxide. Heat the mixture at 100°C for 5-10 minutes.[2]
- Esterification: Cool the solution and add 14% boron trifluoride (BF₃) in methanol. Heat again at 100°C for 5-10 minutes.[2]
- Extraction: After cooling, add n-hexane and a saturated sodium chloride solution. Shake vigorously and allow the layers to separate.[2]
- Analysis: The upper hexane layer containing the FAMEs is collected and can be directly injected into the GC-MS for analysis.[2]

# **Biological Activities**

Pinolenic acid and its methyl ester have demonstrated significant biological activities, particularly in the areas of inflammation and lipid metabolism.

# **Anti-inflammatory Effects**







Pinolenic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects



Cell Type	Stimulant	Treatment	Effect	Reference
THP-1 monocytes	Chemokine	Pinolenic Acid	55% reduction in cell migration (p<0.001)	[3][4][5]
THP-1 macrophages	-	Pinolenic Acid	50% reduction in macropinocytosis (p<0.001)	[3][4]
THP-1 macrophages	-	Pinolenic Acid	40% reduction in Dil-oxLDL uptake (p<0.01)	[3][4]
Human Monocyte- Derived Macrophages (HMDM)	-	Pinolenic Acid	40% reduction in macropinocytosis (p<0.01)	[3][4]
Human Monocyte- Derived Macrophages (HMDM)	-	Pinolenic Acid	25% reduction in Dil-oxLDL uptake (p<0.05)	[3][4]
PBMCs from RA patients	LPS	Pinolenic Acid	60% reduction in IL-6 release (p<0.001)	[3][4]
PBMCs from Healthy Controls	LPS	Pinolenic Acid	50% reduction in IL-6 release (p<0.01)	[3][4]
PBMCs from Healthy Controls	LPS	Pinolenic Acid	35% reduction in TNF-α release (p<0.01)	[3][4]
Purified monocytes from RA patients	LPS	25 μM Pinolenic Acid	23% reduction in TNF-α expressing	[6]



## Foundational & Exploratory

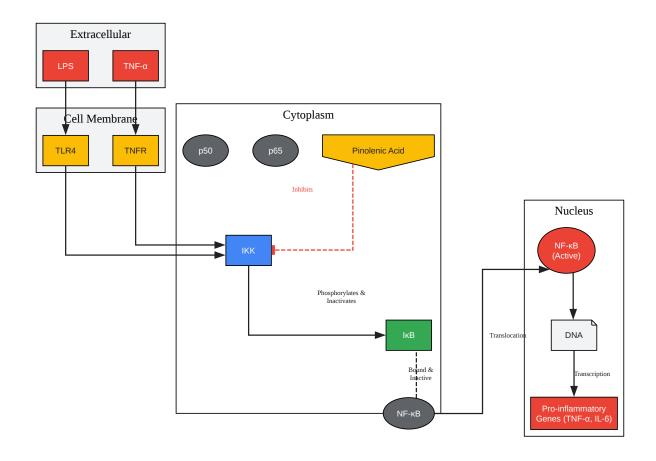
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			monocytes (p=0.048)	
Purified monocytes from RA patients	LPS	25 μM Pinolenic Acid	25% reduction in IL-6 expressing monocytes (p=0.011)	[6]

Signaling Pathway: NF-κB Inhibition

Pinolenic acid has been shown to inhibit the NF- $\kappa$ B signaling pathway, a key regulator of inflammation.[7][8] By inhibiting NF- $\kappa$ B, pinolenic acid reduces the expression of proinflammatory genes such as those for TNF- $\alpha$ , IL-6, and COX-2.[7][8]





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NF-κB Signaling Pathway Inhibition by Pinolenic Acid.

# **Lipid-Lowering Effects**

Pinolenic acid has been shown to favorably modulate lipid metabolism, suggesting its potential as a therapeutic agent for dyslipidemia and related conditions.



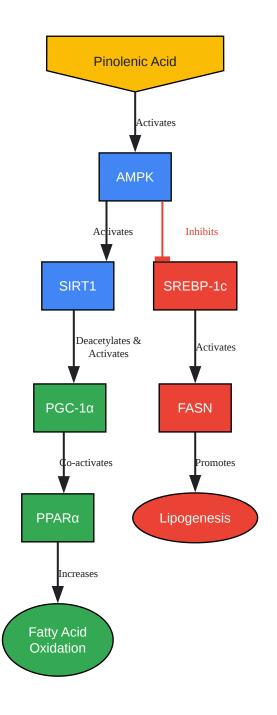
#### Quantitative Data on Lipid-Lowering Effects

Model	Treatment	Effect	Reference
HepG2 cells	Pinolenic Acid	Decreased cellular triglyceride and total cholesterol levels	[9]
HepG2 cells	Pinoleic Acid	Reduced arachidonic acid levels in the phosphatidylinositol fraction from 15.9% to 7.0%	[10]
Transgenic mice expressing human ApoA-I	Diet with maritime pine seed oil	Lowered HDL and ApoA-I levels	[10]

Signaling Pathway: AMPK/SIRT1 Activation

Pinolenic acid has been demonstrated to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[9][11] This pathway plays a crucial role in regulating cellular energy homeostasis and lipid metabolism. Activation of this pathway by pinolenic acid leads to a decrease in lipogenesis and an increase in fatty acid oxidation.





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AMPK/SIRT1 Signaling Pathway Activation by Pinolenic Acid.

# Conclusion

**Pinolenic acid methyl ester** is a compound with significant therapeutic potential, particularly in the context of inflammatory and metabolic disorders. Its well-characterized anti-inflammatory and lipid-lowering effects, mediated through the modulation of key signaling pathways such as NF-κB and AMPK/SIRT1, make it a compelling target for further research and drug



development. This guide provides a foundational understanding of its synthesis, analysis, and biological activities to support ongoing and future investigations.

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- To cite this document: BenchChem. [Pinolenic Acid Methyl Ester: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592400#pinolenic-acid-methyl-ester-cas-number]



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